molecular formula C12H10FNO3 B2793248 3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid CAS No. 1706428-14-9

3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid

Cat. No.: B2793248
CAS No.: 1706428-14-9
M. Wt: 235.214
InChI Key: MIWUWHGZDAYYOP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propionic acid is a chemical compound with the molecular formula C9H9FO2 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

3-(4-Fluorophenyl)propionic acid may be used in the synthesis of 2-oxopiperazine guanidine analog .


Molecular Structure Analysis

The molecular weight of 3-(4-Fluorophenyl)propionic acid is 168.17 . The InChI string for this compound is InChI=1S/C9H9FO2/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H,3,6H2, (H,11,12) .


Physical and Chemical Properties Analysis

3-(4-Fluorophenyl)propionic acid is a solid at 20 degrees Celsius . It has a melting point range of 87.0 to 91.0 degrees Celsius . It is slightly soluble in methanol .

Safety and Hazards

3-(4-Fluorophenyl)propionic acid can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and rinsing cautiously with water in case of contact with eyes .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2-oxazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-10-4-1-8(2-5-10)12-9(7-17-14-12)3-6-11(15)16/h1-2,4-5,7H,3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWUWHGZDAYYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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